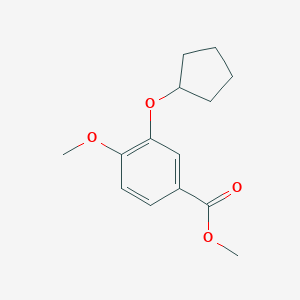

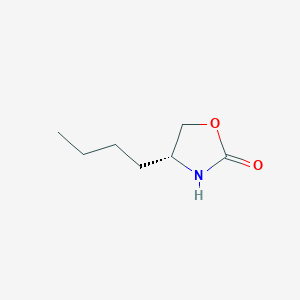

![molecular formula C24H36N2O5 B121798 tert-ブチル (2S)-1-[(2S)-2-[[(2S)-1-エトキシ-1-オキソ-4-フェニルブタン-2-イル]アミノ]プロパノイル]ピロリジン-2-カルボン酸 CAS No. 108428-39-3](/img/structure/B121798.png)

tert-ブチル (2S)-1-[(2S)-2-[[(2S)-1-エトキシ-1-オキソ-4-フェニルブタン-2-イル]アミノ]プロパノイル]ピロリジン-2-カルボン酸

説明

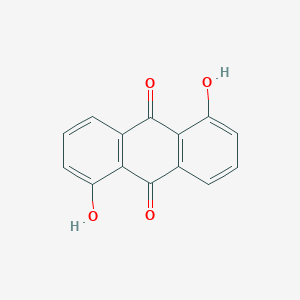

The compound "Tert-butyl (2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylate" is a complex organic molecule that is likely to be of interest due to its potential biological activity or as an intermediate in the synthesis of pharmaceuticals. While the specific papers provided do not directly discuss this compound, they do provide insights into similar tert-butyl substituted pyrrolidine derivatives and their synthesis, molecular structure, and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of tert-butyl substituted pyrrolidines can be achieved through various strategies. For example, an asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via nitrile anion cyclization strategy is described, achieving high yields and enantiomeric excesses . Another approach involves a large-scale synthesis of tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, an intermediate for nicotinic acetylcholine receptor agonists, which includes debenzylation and ring hydrogenation . Additionally, the synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates is reported, demonstrating the utility of these compounds in the synthesis of macrocyclic Tyk2 inhibitors .

Molecular Structure Analysis

The molecular structure of tert-butyl substituted pyrrolidines can be elucidated using various spectroscopic methods and X-ray crystallography. For instance, the crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was determined, revealing a triclinic space group and intermolecular hydrogen bonds . Similarly, the crystal structure of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate was analyzed, showing strong O-H...O=C hydrogen bonds .

Chemical Reactions Analysis

The tert-butyl substituted pyrrolidines can undergo various chemical reactions, which are essential for their functionalization and application in medicinal chemistry. For example, the synthesis of tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate involves organocatalyzed reactions . Schiff base formation is another reaction that these compounds can participate in, as demonstrated by the synthesis of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxybenzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl substituted pyrrolidines are influenced by their molecular structure. For instance, the thermal, X-ray, and DFT analyses of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxybenzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate provide insights into the stability and intramolecular interactions of these compounds . The synthesis and molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo(2.2.2)octane-5-carboxylate, which includes a lactone moiety and a piperidine ring, also contribute to the understanding of their properties .

科学的研究の応用

β-ケトエステルの有機合成

エナラプリル tert-ブチルエステル: は、複雑な医薬品化合物の製造において重要な中間体である β-ケトエステルの合成において重要な役割を果たしています。 β-ケトエステルを選択的にエステル交換する能力は、有機合成において貴重であり、環境への影響を最小限に抑えたさまざまな方法論の開発につながります .

医薬品化合物の合成

この化合物は、より複雑な分子の前駆体として作用できるため、医薬品の合成に使用されています。 その安定性と反応性により、心臓血管への応用を含む幅広い治療薬の製造に適しています .

ペプチド化学合成

エナラプリル tert-ブチルエステル中の tert-ブチル基は、ペプチド合成においてアミノ酸の保護形態として広く使用されています。 この化合物の構造により、ペプチド鎖の構築に不可欠な、Nα-保護アミノ酸の tert-ブチルエステルの効率的な調製が可能になります .

農薬製造

農薬業界では、エナラプリル tert-ブチルエステルを含むエステル交換プロセスが、バイオディーゼル製造に適用されています。 このプロセスは、効率性と、植物油から生成される高品質のバイオディーゼルにより好まれています .

環境化学

この化合物は、エステル交換反応における役割により、バイオ燃料の合成のためのより環境に優しい経路を提供し、化石燃料への依存を減らすことで、環境化学に貢献しています .

教育研究

学術的な環境では、この化合物は、これらのプロセスにおける模範的な挙動により、エステル交換反応やエステル化反応などの高度な有機化学の概念を教えるために頻繁に使用されています .

作用機序

Target of Action

Enalapril tert-Butyl Ester is a prodrug of an ACE inhibitor . The primary target of this compound is the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the renin-angiotensin-aldosterone system, which is responsible for the regulation of blood pressure and fluid and electrolyte homeostasis .

Biochemical Pathways

The suppression of the renin-angiotensin-aldosterone system is the primary biochemical pathway affected by Enalapril tert-Butyl Ester . By inhibiting the production of angiotensin II, the compound reduces vasoconstriction and decreases the reabsorption of sodium ions in the kidneys . This leads to a decrease in blood pressure and blood fluid volume .

Pharmacokinetics

Enalapril tert-Butyl Ester is a lipid-soluble and relatively inactive prodrug with good oral absorption (60 to 70%) . It reaches peak plasma concentration in about 1 hour and is rapidly cleared from the system (undetectable by 4 hours) by de-esterification in the liver to its primary active diacid metabolite, enalaprilat . The elimination of enalaprilat is biphasic, with an initial phase reflecting renal filtration and a subsequent prolonged phase representing equilibration of the drug from tissue distribution sites .

Result of Action

The result of Enalapril tert-Butyl Ester’s action is a reduction in both blood pressure and blood fluid volume . By inhibiting the ACE and thus reducing the levels of angiotensin II, the compound lowers blood pressure in all grades of essential and renovascular hypertension . It also exhibits natriuretic and uricosuric properties .

Action Environment

The action of Enalapril tert-Butyl Ester can be influenced by various environmental factors such as renal function and age . Renal impairment, particularly when creatinine clearance is less than 20 ml/min, results in significant accumulation of enalaprilat and necessitates dosage reduction . Accumulation is also likely the cause of reduced elimination in healthy elderly individuals and in patients with concomitant diabetes, hypertension, and heart failure .

特性

IUPAC Name |

tert-butyl (2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36N2O5/c1-6-30-22(28)19(15-14-18-11-8-7-9-12-18)25-17(2)21(27)26-16-10-13-20(26)23(29)31-24(3,4)5/h7-9,11-12,17,19-20,25H,6,10,13-16H2,1-5H3/t17-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COROOYFPXSPNBH-IHPCNDPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701127024 | |

| Record name | N-[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-L-proline 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701127024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

108428-39-3 | |

| Record name | N-[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-L-proline 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108428-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-L-proline 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701127024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

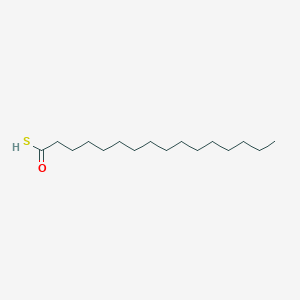

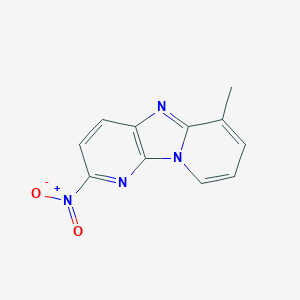

![3-Methyl-2-nitro-9H-pyrido[2,3-B]indole](/img/structure/B121724.png)

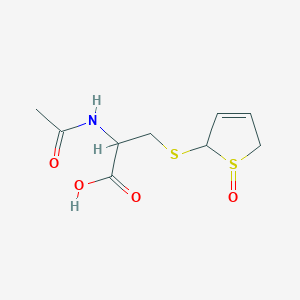

![1-methyl-3-nitro-5H-pyrido[4,3-b]indole](/img/structure/B121744.png)